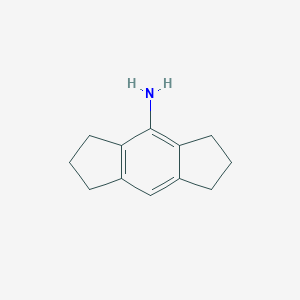

1,2,3,5,6,7-Hexahydro-s-indacen-4-amine

Description

The exact mass of the compound 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,5,6,7-hexahydro-s-indacen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c13-12-10-5-1-3-8(10)7-9-4-2-6-11(9)12/h7H,1-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCORPDIFAZDQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(CCC3)C(=C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460105 | |

| Record name | 1,2,3,5,6,7-hexahydro-s-indacen-4-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63089-56-5 | |

| Record name | 1,2,3,5,6,7-hexahydro-s-indacen-4-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,5,6,7-hexahydro-s-indacen-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route for 1,2,3,5,6,7-hexahydro-s-indacen-4-amine, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, indan, and proceeds through a five-step sequence involving Friedel-Crafts acylation, Clemmensen reduction, intramolecular cyclization, oxime formation, and a Beckmann rearrangement to yield the target amine. This document details the experimental protocols for each synthetic step, presents quantitative data in structured tables, and includes visual diagrams of the synthetic pathway and reaction mechanisms to facilitate understanding and replication.

Introduction

1,2,3,5,6,7-hexahydro-s-indacen-4-amine is a key intermediate in the synthesis of various pharmacologically active molecules. Its rigid, tricyclic core provides a unique scaffold for the development of novel therapeutics. Notably, it is a precursor to 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene, which has been utilized in the synthesis of anti-inflammatory agents.[1] This guide outlines a robust and efficient five-step synthesis of the title compound starting from indan.

Synthetic Pathway Overview

The synthesis of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine from indan can be accomplished through the following five-step sequence:

-

Step 1: Friedel-Crafts Acylation of indan with succinic anhydride to yield 3-(indan-5-oyl)propanoic acid.

-

Step 2: Clemmensen Reduction of the ketoacid to afford 4-(indan-5-yl)butanoic acid.

-

Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization) to form the tricyclic ketone, 1,2,3,5,6,7-hexahydro-s-indacen-4-one.

-

Step 4: Oximation of the ketone to produce 1,2,3,5,6,7-hexahydro-s-indacen-4-one oxime.

-

Step 5: Beckmann Rearrangement of the oxime, followed by hydrolysis, to furnish the final product, 1,2,3,5,6,7-hexahydro-s-indacen-4-amine.

Caption: Overall synthetic route for 1,2,3,5,6,7-hexahydro-s-indacen-4-amine.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with a summary of the quantitative data in tabular format for easy reference.

Step 1: Friedel-Crafts Acylation of Indan

The synthesis begins with the electrophilic aromatic substitution of indan with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride.

Experimental Protocol:

A suspension of anhydrous aluminum chloride (2.2 eq) in nitrobenzene is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser. The mixture is cooled in an ice bath, and a solution of indan (1.0 eq) and succinic anhydride (1.1 eq) in nitrobenzene is added dropwise with vigorous stirring. After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours. The mixture is then poured onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting solid is collected by filtration, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol/water) to afford 3-(indan-5-oyl)propanoic acid.

| Parameter | Value |

| Reactants | Indan, Succinic Anhydride, Anhydrous Aluminum Chloride |

| Solvent | Nitrobenzene |

| Reaction Time | 12 hours |

| Temperature | 0 °C to Room Temperature |

| Work-up | Acidic work-up with ice/HCl |

| Purification | Recrystallization |

| Expected Yield | 75-85% |

Step 2: Clemmensen Reduction of 3-(Indan-5-oyl)propanoic Acid

The keto group of the propanoic acid derivative is reduced to a methylene group using amalgamated zinc and concentrated hydrochloric acid.

Experimental Protocol:

Amalgamated zinc is prepared by stirring zinc dust (4.0 eq) with a 5% aqueous solution of mercuric chloride for 5 minutes. The aqueous solution is decanted, and the amalgamated zinc is washed with water. The 3-(indan-5-oyl)propanoic acid (1.0 eq) is added to a flask containing the amalgamated zinc, followed by the addition of concentrated hydrochloric acid (10 eq). The mixture is heated to reflux with stirring for 8 hours. After cooling, the reaction mixture is decanted from the unreacted zinc and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-(indan-5-yl)butanoic acid.

| Parameter | Value |

| Reactant | 3-(Indan-5-oyl)propanoic Acid |

| Reagents | Amalgamated Zinc, Concentrated Hydrochloric Acid |

| Reaction Time | 8 hours |

| Temperature | Reflux |

| Work-up | Extraction |

| Purification | Typically used in the next step without further purification |

| Expected Yield | 80-90% |

Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

The newly formed butanoic acid derivative undergoes an intramolecular Friedel-Crafts acylation to form the tricyclic ketone.

Experimental Protocol:

4-(Indan-5-yl)butanoic acid (1.0 eq) is dissolved in a suitable solvent such as carbon disulfide or dichloromethane. Polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide and methanesulfonic acid (Eaton's reagent) is added portion-wise with stirring. The reaction mixture is heated to 80-90 °C for 4 hours. After cooling, the mixture is poured onto ice water and extracted with an organic solvent. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give 1,2,3,5,6,7-hexahydro-s-indacen-4-one.

| Parameter | Value |

| Reactant | 4-(Indan-5-yl)butanoic Acid |

| Reagents | Polyphosphoric Acid or Eaton's Reagent |

| Reaction Time | 4 hours |

| Temperature | 80-90 °C |

| Work-up | Quenching with ice water, extraction, and washing |

| Purification | Column Chromatography |

| Expected Yield | 70-80% |

Step 4: Oximation of 1,2,3,5,6,7-Hexahydro-s-indacen-4-one

The ketone is converted to its corresponding oxime, a key intermediate for the Beckmann rearrangement.

Experimental Protocol:

A mixture of 1,2,3,5,6,7-hexahydro-s-indacen-4-one (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (2.0 eq) in ethanol is heated to reflux for 2 hours. The reaction mixture is then cooled and poured into water. The precipitated solid is collected by filtration, washed with water, and dried to afford 1,2,3,5,6,7-hexahydro-s-indacen-4-one oxime.

| Parameter | Value |

| Reactant | 1,2,3,5,6,7-Hexahydro-s-indacen-4-one |

| Reagents | Hydroxylamine Hydrochloride, Sodium Acetate |

| Solvent | Ethanol |

| Reaction Time | 2 hours |

| Temperature | Reflux |

| Work-up | Precipitation in water and filtration |

| Purification | Typically used in the next step without further purification |

| Expected Yield | 90-95% |

Step 5: Beckmann Rearrangement and Hydrolysis

The final step involves the acid-catalyzed rearrangement of the oxime to a lactam, which is subsequently hydrolyzed to the target amine.

Experimental Protocol:

1,2,3,5,6,7-hexahydro-s-indacen-4-one oxime (1.0 eq) is added portion-wise to a stirred solution of polyphosphoric acid or concentrated sulfuric acid at a controlled temperature (e.g., 80-100 °C). The mixture is stirred at this temperature for 1-2 hours. After cooling, the reaction mixture is carefully poured onto ice and neutralized with a strong base (e.g., sodium hydroxide solution). The resulting mixture is then heated to reflux for 6-8 hours to hydrolyze the intermediate lactam. After cooling, the product is extracted with an organic solvent, and the organic layer is washed with brine, dried, and concentrated. The crude amine can be purified by column chromatography or by formation of a salt (e.g., hydrochloride) and recrystallization.

| Parameter | Value |

| Reactant | 1,2,3,5,6,7-Hexahydro-s-indacen-4-one Oxime |

| Reagents | Polyphosphoric Acid or Concentrated Sulfuric Acid, Sodium Hydroxide |

| Reaction Time | 1-2 hours (rearrangement), 6-8 hours (hydrolysis) |

| Temperature | 80-100 °C (rearrangement), Reflux (hydrolysis) |

| Work-up | Neutralization, extraction |

| Purification | Column Chromatography or Salt Formation/Recrystallization |

| Expected Yield | 60-70% |

Reaction Mechanisms and Visualizations

To provide a deeper understanding of the chemical transformations, the mechanisms for the key steps are illustrated below.

Friedel-Crafts Acylation Mechanism

Caption: Mechanism of the Friedel-Crafts acylation of indan.

Beckmann Rearrangement Mechanism

Caption: Mechanism of the Beckmann rearrangement and subsequent hydrolysis.

Alternative Synthetic Routes

While the presented five-step synthesis is a robust method, alternative approaches to introduce the amine functionality from the key intermediate, 1,2,3,5,6,7-hexahydro-s-indacen-4-one, are possible.

-

Schmidt Reaction: Direct treatment of the ketone with hydrazoic acid (HN₃) in the presence of a strong acid can yield the corresponding lactam, which can then be hydrolyzed to the amine.

-

Hofmann Rearrangement: The ketone can be converted to the corresponding carboxamide, for example, through oxidation to the carboxylic acid followed by amidation. The resulting amide can then undergo a Hofmann rearrangement using a reagent like bromine in sodium hydroxide to yield the amine with one less carbon atom.

The choice of method may depend on the availability of reagents, substrate sensitivity, and desired overall yield.

Conclusion

This technical guide has detailed a comprehensive and practical synthetic route for 1,2,3,5,6,7-hexahydro-s-indacen-4-amine, a crucial intermediate for the development of novel pharmaceuticals. The provided experimental protocols, quantitative data, and mechanistic diagrams are intended to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. The outlined five-step synthesis from indan offers an efficient pathway to this important molecular scaffold.

References

An In-depth Technical Guide to the Chemical Properties of 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine, a molecule of interest in medicinal chemistry. This document details its physical and chemical characteristics, proposes a viable synthetic pathway, and explores its potential biological significance, with a focus on its role as a scaffold for NLRP3 inflammasome inhibitors.

Physicochemical Properties

1,2,3,5,6,7-Hexahydro-s-indacen-4-amine, a tricyclic aromatic amine, possesses a rigid framework that is of significant interest in the design of targeted therapeutics. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅N | --INVALID-LINK-- |

| Molecular Weight | 173.25 g/mol | --INVALID-LINK-- |

| Melting Point | 82-84 °C | Sigma-Aldrich |

| Boiling Point | 323.4 ± 42.0 °C at 760 mmHg | Sigma-Aldrich |

| IUPAC Name | 1,2,3,5,6,7-hexahydro-s-indacen-4-amine | --INVALID-LINK-- |

| SMILES | C1CC2=CC3=C(CCC3)C(=C2C1)N | --INVALID-LINK-- |

| InChI Key | WVCORPDIFAZDQV-UHFFFAOYSA-N | --INVALID-LINK-- |

Synthesis and Purification

Proposed Synthetic Pathway

A logical synthetic approach would commence with the formation of the 1,2,3,5,6,7-hexahydro-s-indacene scaffold, which can be synthesized from indan. Subsequently, electrophilic nitration would introduce a nitro group at the 4-position, followed by a reduction to yield the target amine.

Caption: Proposed synthetic pathway for 1,2,3,5,6,7-hexahydro-s-indacen-4-amine.

Experimental Protocol: Nitration of 1,2,3,5,6,7-Hexahydro-s-indacene (Hypothetical)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2,3,5,6,7-hexahydro-s-indacene in a suitable solvent such as concentrated sulfuric acid at 0 °C.

-

Nitrating Agent Addition: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the stirred solution, maintaining the temperature at 0-5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture over crushed ice and neutralize with a base (e.g., sodium hydroxide solution) until a precipitate forms.

-

Isolation: Collect the solid precipitate by filtration, wash with water, and dry under vacuum to yield 4-nitro-1,2,3,5,6,7-hexahydro-s-indacene.

Experimental Protocol: Reduction of 4-Nitro-1,2,3,5,6,7-hexahydro-s-indacene (Hypothetical)

-

Reaction Setup: In a round-bottom flask, suspend the synthesized 4-nitro-1,2,3,5,6,7-hexahydro-s-indacene in a suitable solvent like ethanol.

-

Reducing Agent Addition: Add a reducing agent such as tin(II) chloride dihydrate and concentrated hydrochloric acid to the suspension.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture and neutralize with a strong base (e.g., concentrated sodium hydroxide solution) until the solution is alkaline and a precipitate forms.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 1,2,3,5,6,7-hexahydro-s-indacen-4-amine can be purified by standard laboratory techniques.

-

Column Chromatography: Purification can be achieved using silica gel column chromatography with an appropriate eluent system, such as a gradient of ethyl acetate in hexanes.

-

Acid-Base Extraction: As an amine, the compound can be purified by dissolving the crude product in an organic solvent and extracting it into an acidic aqueous solution. The aqueous layer is then basified, and the purified amine is re-extracted into an organic solvent.

Chemical Reactivity

The chemical reactivity of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine is primarily dictated by the lone pair of electrons on the nitrogen atom of the primary amine group and the electron-rich aromatic ring.

-

Basicity: The amine group is basic and will react with acids to form the corresponding ammonium salts.

-

Nucleophilicity: The nitrogen atom is nucleophilic and can participate in various reactions, including acylation, alkylation, and condensation with carbonyl compounds.

-

Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions of the aromatic ring.

Caption: Key reactions of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine.

Spectral Data (Predicted)

While experimental spectral data is not publicly available, the expected spectral characteristics can be predicted based on the structure of the molecule.

Table 2: Predicted Spectral Data

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons in the region of 6.5-7.5 ppm.- Aliphatic protons of the hexahydro-indacene core in the region of 1.5-3.0 ppm.- A broad singlet for the -NH₂ protons, which would be exchangeable with D₂O. |

| ¹³C NMR | - Aromatic carbons in the region of 110-150 ppm.- Aliphatic carbons in the region of 20-40 ppm. |

| IR Spectroscopy | - N-H stretching vibrations for the primary amine around 3300-3500 cm⁻¹ (typically two bands).- C-N stretching vibration around 1250-1350 cm⁻¹.- Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (173.25 g/mol ).- Fragmentation patterns characteristic of aromatic amines and the indacene core. |

Biological Activity and Signaling Pathways

Recent patent literature has highlighted the potential of derivatives of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine as potent inhibitors of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome .

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Its activation leads to the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of programmed cell death called pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.

A patented compound incorporating the 1,2,3,5,6,7-hexahydro-s-indacen-4-yl moiety has been shown to be a potent and selective NLRP3 inhibitor. This suggests that the hexahydro-s-indacene scaffold is a valuable pharmacophore for targeting this pathway.

Proposed Mechanism of Action and Signaling Pathway

The inhibition of the NLRP3 inflammasome by derivatives of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine likely involves the direct binding to the NLRP3 protein, preventing its oligomerization and the subsequent assembly of the inflammasome complex. This, in turn, blocks the activation of caspase-1 and the processing of pro-inflammatory cytokines.

Caption: Proposed inhibition of the NLRP3 inflammasome signaling pathway.

Experimental Protocol: NLRP3 Inflammasome Inhibition Assay (General)

A common method to assess NLRP3 inflammasome inhibition is to use primary immune cells, such as bone marrow-derived macrophages (BMDMs), or a human monocytic cell line like THP-1.

-

Cell Priming: Prime the cells with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), to induce the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: Treat the primed cells with varying concentrations of the test compound (the 1,2,3,5,6,7-hexahydro-s-indacen-4-amine derivative).

-

NLRP3 Activation: Activate the NLRP3 inflammasome with a specific stimulus, such as nigericin or ATP.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of secreted IL-1β using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Determine the IC₅₀ value of the compound by plotting the IL-1β concentration against the compound concentration.

Conclusion

1,2,3,5,6,7-Hexahydro-s-indacen-4-amine is a fascinating molecule with a unique tricyclic structure. While detailed experimental data is limited in the public domain, this guide provides a comprehensive overview of its known and predicted chemical properties. The identification of its derivatives as potent NLRP3 inflammasome inhibitors opens up exciting avenues for the development of novel therapeutics for a range of inflammatory diseases. Further research into the synthesis, characterization, and biological evaluation of this compound and its analogs is highly warranted.

An In-depth Technical Guide to the Structure Elucidation of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure elucidation of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine, a key intermediate in the synthesis of pharmacologically active molecules. The document details a plausible synthetic pathway, predicted spectroscopic data for structural confirmation, and insights into its potential biological significance as a scaffold for NLRP3 inflammasome inhibitors.

Introduction

1,2,3,5,6,7-hexahydro-s-indacen-4-amine is a tricyclic aromatic amine. Its rigid, three-dimensional structure makes it an attractive scaffold for the development of novel therapeutics. Notably, derivatives of this amine have been identified as potent and selective inhibitors of the NLRP3 inflammasome, a key mediator of inflammation in various diseases.[1][2][3][4][5][6][7] The elucidation of its structure is paramount for ensuring the correct stereochemistry and purity of downstream drug candidates.

Synthetic Pathway and Experimental Protocols

A plausible and efficient synthesis of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine can be conceptualized starting from indan, proceeding through the formation of the hexahydro-s-indacene core, followed by functionalization.[8][9] The overall synthetic workflow is depicted below.

Caption: Plausible synthetic workflow for 1,2,3,5,6,7-hexahydro-s-indacen-4-amine.

2.1. Step 1: Friedel-Crafts Acylation of Indan

-

Protocol: To a cooled suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or dichloromethane), a mixture of indan and succinic anhydride is added portion-wise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. After completion, the reaction is quenched by pouring it onto ice and acidifying with hydrochloric acid. The resulting precipitate, β-(indan-5-yl)propanoic acid, is filtered, washed, and dried.

2.2. Step 2: Clemmensen Reduction

-

Protocol: The keto acid from the previous step is refluxed with amalgamated zinc and concentrated hydrochloric acid.[10][11][12][13][14] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the mixture is cooled, and the product, 4-(indan-5-yl)butanoic acid, is extracted with a suitable organic solvent. The organic layer is washed, dried, and the solvent is evaporated.

2.3. Step 3: Intramolecular Cyclization

-

Protocol: 4-(Indan-5-yl)butanoic acid is heated with polyphosphoric acid (PPA) with vigorous stirring.[15][16][17][18][19] The reaction temperature and time are optimized to ensure complete cyclization to 1,2,3,5,6,7-hexahydro-s-indacene. The reaction mixture is then poured onto ice, and the product is extracted. Purification is typically achieved by column chromatography.

2.4. Step 4: Nitration

-

Protocol: The hexahydro-s-indacene core is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group at the 4-position. The reaction is highly exothermic and requires strict temperature control to avoid side products. The reaction mixture is then poured onto ice, and the precipitated 4-nitro-1,2,3,5,6,7-hexahydro-s-indacene is collected by filtration.

2.5. Step 5: Reduction of the Nitro Group

-

Protocol: The nitro-indacene is reduced to the corresponding amine. This can be achieved using various methods, such as catalytic hydrogenation (H2 gas with a palladium-on-carbon catalyst) or by using a metal in acidic medium (e.g., iron powder in the presence of hydrochloric acid).[20][21][22][23][24] After the reduction is complete, the reaction mixture is neutralized, and the product, 1,2,3,5,6,7-hexahydro-s-indacen-4-amine, is extracted and purified.

Structure Elucidation and Data Presentation

The structure of the final compound is confirmed using a combination of spectroscopic techniques. Below are the predicted data based on the known structure and general spectroscopic principles.

3.1. Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 | s | 1H | Ar-H |

| ~3.5 | br s | 2H | -NH₂ |

| ~2.8 | t | 4H | Ar-CH₂ -CH₂ |

| ~2.7 | t | 4H | Ar-CH₂-CH₂ |

| ~2.0 | quintet | 4H | -CH₂-CH₂ -CH₂- |

3.2. Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Quaternary Ar-C-NH₂ |

| ~140 | Quaternary Ar-C |

| ~130 | Quaternary Ar-C |

| ~115 | Ar-CH |

| ~32 | Ar-C H₂-CH₂ |

| ~25 | -CH₂-C H₂-CH₂- |

3.3. Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, Sharp (two bands) | N-H stretch (asymmetric and symmetric) |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Strong | Aliphatic C-H stretch |

| 1620-1580 | Medium | N-H bend (scissoring) |

| 1500-1400 | Medium to Strong | Aromatic C=C stretch |

| 1335-1250 | Strong | Aromatic C-N stretch |

3.4. Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 173 | [M]⁺ (Molecular Ion) |

| 156 | [M - NH₃]⁺ |

| 144 | [M - C₂H₅]⁺ |

Biological Relevance and Signaling Pathway

Derivatives of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine have been shown to be potent and selective inhibitors of the NLRP3 inflammasome.[1][2][3][4][5][6][7] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating inflammatory caspases, leading to the maturation and secretion of pro-inflammatory cytokines like IL-1β and IL-18.[1][2][4][25][26] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.

References

- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. What are NLRP3 inhibitors and how do they work? [synapse.patsnap.com]

- 4. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective NLRP3 inhibitors show promise against inflammation | BioWorld [bioworld.com]

- 6. NLRP3 - Wikipedia [en.wikipedia.org]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 11. Clemmensen Reduction | TCI AMERICA [tcichemicals.com]

- 12. Clemmensen Reduction [organic-chemistry.org]

- 13. Clemmensen Reduction – Mechanism, Reaction & Applications [allen.in]

- 14. byjus.com [byjus.com]

- 15. Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BJOC - Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes [beilstein-journals.org]

- 17. Cyclisation of arylbutyric acids with polyphosphoric acid. The by-products - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 18. Cyclisation of arylbutyric acids with polyphosphoric acid. The by-products - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 19. ccsenet.org [ccsenet.org]

- 20. grokipedia.com [grokipedia.com]

- 21. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

- 25. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Properties and Applications of 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine (CAS Number 63089-56-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,5,6,7-Hexahydro-s-indacen-4-amine, identified by the CAS number 63089-56-5, is a polycyclic aromatic amine. This technical guide provides a comprehensive overview of its chemical and physical properties, safety information, and its primary application as a synthetic intermediate in the development of pharmacologically active molecules. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical and Physical Properties

The fundamental properties of 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine are summarized in the table below. These data are compiled from various chemical databases and supplier information.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₅N | |

| Molecular Weight | 173.25 g/mol | |

| IUPAC Name | 1,2,3,5,6,7-hexahydro-s-indacen-4-amine | [1] |

| Synonyms | 4-Amino-1,2,3,5,6,7-hexahydro-s-indacene, s-Hydrindacen-4-amine | [2][3] |

| Appearance | White to Pale Brown Solid | [2] |

| Melting Point | 82-84 °C | |

| Boiling Point (Predicted) | 323.4 ± 42.0 °C | |

| Density (Predicted) | 1.155 ± 0.06 g/cm³ | |

| pKa (Predicted) | 4.38 ± 0.20 | [2] |

| Solubility | Slightly soluble in Chloroform, DMSO, Ethyl Acetate, and Methanol |

Toxicological and Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine is associated with the following hazard statements:

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

Standard precautionary measures should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Synthesis and Application as a Synthetic Intermediate

The primary documented application of 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine is as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

A notable example is its use in the synthesis of a novel anti-inflammatory agent, 1-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea .[4] The synthesis of this target molecule involves the conversion of 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine into an isocyanate derivative, which then reacts with a sulfonamide moiety.[4] The abstract of the study describing this synthesis indicates that the starting amine (CAS 63089-56-5) is prepared from indan in five steps.[4]

General Synthetic Workflow

Biological Activity and Mechanism of Action

Currently, there is no direct evidence in the reviewed literature of the inherent biological activity or a specific mechanism of action for 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine itself. Its significance in a biological context is derived from its role as a structural component of a larger, pharmacologically active molecule. The anti-inflammatory properties of the final sulfonylurea compound suggest that the hexahydro-s-indacenyl moiety contributes to the overall shape and electronic properties of the molecule, which in turn govern its interaction with biological targets.

The development of derivatives from this amine highlights a potential avenue for structure-activity relationship (SAR) studies. By modifying the amine group or the polycyclic core, new analogs could be synthesized and evaluated for a range of biological activities.

Conclusion

1,2,3,5,6,7-Hexahydro-s-indacen-4-amine is a valuable chemical building block, primarily utilized as an intermediate in the synthesis of novel compounds with therapeutic potential, such as anti-inflammatory agents. While direct biological activity of the amine itself has not been reported, its structural contribution to pharmacologically active derivatives is evident. Further research into the synthesis of new analogs based on this scaffold could lead to the discovery of novel drug candidates. This guide provides a foundational understanding of the properties and applications of this compound to aid future research and development endeavors.

References

Spectroscopic Profile of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the synthetic intermediate, 1,2,3,5,6,7-hexahydro-s-indacen-4-amine. Due to the limited availability of public domain experimental spectra for this specific molecule, this document focuses on predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide also furnishes detailed, generalized experimental protocols for these spectroscopic techniques and presents a logical workflow for the structural elucidation of organic compounds. This document is intended to serve as a valuable resource for researchers in synthetic and medicinal chemistry.

Introduction

1,2,3,5,6,7-hexahydro-s-indacen-4-amine is a unique polycyclic amine that serves as a valuable intermediate in the synthesis of more complex molecules. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This guide presents a compilation of predicted spectroscopic data and standard analytical methodologies to aid researchers in their work with this compound.

It is important to note that extensive searches of scientific literature and chemical databases did not yield publicly available experimental NMR, IR, or MS spectra for 1,2,3,5,6,7-hexahydro-s-indacen-4-amine. The data presented herein is therefore based on computational predictions from established chemical software and databases.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1,2,3,5,6,7-hexahydro-s-indacen-4-amine. These predictions are based on computational models and should be used as a guide for the interpretation of experimental data.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine would be expected to show signals corresponding to the aromatic proton, the amine protons, and the aliphatic protons of the hexahydro-s-indacene core. The chemical shifts are influenced by the electron-donating amino group and the geometry of the fused ring system.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH | 6.5 - 7.0 | Singlet | 1H |

| Amine NH₂ | 3.5 - 5.0 | Broad Singlet | 2H |

| Aliphatic CH₂ (benzylic) | 2.7 - 3.0 | Triplet | 4H |

| Aliphatic CH₂ | 1.9 - 2.2 | Multiplet | 4H |

| Aliphatic CH₂ | 1.7 - 1.9 | Multiplet | 4H |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will reflect the different carbon environments within the molecule, including the aromatic carbons, and the aliphatic carbons of the saturated rings.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-NH₂ | 140 - 145 |

| Aromatic C-H | 115 - 120 |

| Aromatic Quaternary C | 130 - 135 |

| Aromatic Quaternary C | 125 - 130 |

| Aliphatic CH₂ (benzylic) | 30 - 35 |

| Aliphatic CH₂ | 25 - 30 |

Predicted Infrared (IR) Spectroscopy Data

The predicted IR spectrum is characterized by absorptions corresponding to the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic portions, and C=C stretching of the aromatic ring.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3400 - 3500 | Medium |

| N-H Stretch (symmetric) | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| N-H Bend (scissoring) | 1580 - 1650 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Predicted Mass Spectrometry (MS) Data

For mass spectrometry, the molecular ion peak (M⁺) is predicted to be at an m/z corresponding to the molecular weight of the compound (C₁₂H₁₅N, MW: 173.25 g/mol ).[1] The fragmentation pattern would likely involve the loss of small neutral molecules or radicals.

| Ion | Predicted m/z | Description |

| [M]⁺ | 173 | Molecular Ion |

| [M-1]⁺ | 172 | Loss of a hydrogen radical |

| [M-15]⁺ | 158 | Loss of a methyl radical |

| [M-28]⁺ | 145 | Loss of ethylene |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a solid organic compound like 1,2,3,5,6,7-hexahydro-s-indacen-4-amine. Instrument-specific parameters will require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh 5-10 mg of the purified solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent.

-

If necessary, add a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.

-

Optimize the ion source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the molecular ion.

-

Acquire the mass spectrum over a suitable m/z range.

-

To obtain fragmentation data (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized organic compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine. While experimental data is not currently available in the public domain, the predicted NMR, IR, and MS data, in conjunction with the provided experimental protocols, offer a valuable starting point for researchers. The presented workflow for spectroscopic analysis further serves as a general framework for the structural elucidation of novel organic molecules. It is recommended that researchers working with this compound perform their own comprehensive spectroscopic analysis to confirm its identity and purity.

References

starting materials for hexahydro-s-indacen-4-amine synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthetic pathways for obtaining hexahydro-s-indacen-4-amine, a crucial building block in the development of novel therapeutics. The synthesis commences from readily available starting materials and proceeds through a series of well-established organic transformations. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols for key steps, and quantitative data to facilitate reproducible and scalable synthesis.

Synthetic Strategy Overview

The primary synthetic route to hexahydro-s-indacen-4-amine initiates with the construction of the tricyclic hexahydro-s-indacene core, followed by the strategic introduction of an amine functionality at the 4-position. A robust and frequently employed method for assembling the core structure is the Haworth synthesis, which leverages a Friedel-Crafts acylation reaction.

A plausible and efficient synthetic pathway, commencing from indan, is outlined below. This multi-step process involves the formation of the s-indacene skeleton, followed by functionalization to yield the target amine.

Caption: Proposed synthetic pathway for hexahydro-s-indacen-4-amine starting from indan.

Key Starting Materials

The primary starting materials for the synthesis of hexahydro-s-indacen-4-amine are fundamental laboratory chemicals.

| Starting Material | Chemical Formula | Molecular Weight ( g/mol ) | Key Properties |

| Indan | C₉H₁₀ | 118.18 | Colorless liquid, aromatic hydrocarbon |

| Succinic Anhydride | C₄H₄O₃ | 100.07 | White solid, cyclic dicarboxylic anhydride |

| Aluminum Chloride | AlCl₃ | 133.34 | White/pale yellow solid, Lewis acid catalyst |

| Nitric Acid | HNO₃ | 63.01 | Colorless, corrosive liquid, nitrating agent |

| Sulfuric Acid | H₂SO₄ | 98.08 | Colorless, viscous liquid, strong acid |

Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the synthesis of hexahydro-s-indacen-4-amine.

Step 1: Friedel-Crafts Acylation of Indan with Succinic Anhydride

This initial step constructs the carbon framework necessary for the subsequent cyclization. The electrophilic aromatic substitution is catalyzed by a Lewis acid, typically aluminum chloride.

Reaction:

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indan (1.0 eq) and a suitable solvent such as nitrobenzene or carbon disulfide.

-

Cool the mixture in an ice bath.

-

Slowly add anhydrous aluminum chloride (2.2 eq) in portions to the stirred solution.

-

Add succinic anhydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours.

-

Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude keto-acid.

Quantitative Data:

| Reactant/Reagent | Molar Ratio | Typical Yield (%) |

| Indan | 1.0 | 70-80 |

| Succinic Anhydride | 1.1 | |

| Aluminum Chloride | 2.2 |

Step 2: Reduction of the Keto Group

The carbonyl group of the keto-acid is reduced to a methylene group, a crucial step in forming the alkyl chain required for the second ring closure. The Clemmensen reduction is a classic and effective method for this transformation.

Reaction:

Procedure:

-

Prepare amalgamated zinc by stirring zinc dust with a 5% mercuric chloride solution for 5 minutes, then decanting the aqueous solution.

-

To a round-bottom flask containing the amalgamated zinc, add water, concentrated hydrochloric acid, and toluene.

-

Add the 3-(indan-5-yl)-3-oxopropanoic acid (1.0 eq) to the mixture.

-

Heat the reaction mixture under reflux for 24-48 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.

-

After cooling, separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain 3-(indan-5-yl)propanoic acid.

Quantitative Data:

| Reactant/Reagent | Molar Ratio | Typical Yield (%) |

| 3-(Indan-5-yl)-3-oxopropanoic acid | 1.0 | 80-90 |

| Amalgamated Zinc | Excess | |

| Concentrated HCl | Excess |

Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

The second five-membered ring is formed through an intramolecular Friedel-Crafts acylation, yielding the tricyclic ketone.

Reaction:

Procedure:

-

Add 3-(indan-5-yl)propanoic acid (1.0 eq) to polyphosphoric acid (PPA) or concentrated sulfuric acid at room temperature.

-

Heat the mixture with stirring at a temperature of 80-100 °C for 1-2 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Extract the product with an organic solvent like ether or ethyl acetate.

-

Wash the organic extract with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to give the crude tricyclic ketone.

Quantitative Data:

| Reactant/Reagent | Molar Ratio | Typical Yield (%) |

| 3-(Indan-5-yl)propanoic acid | 1.0 | 75-85 |

| Polyphosphoric Acid | Excess |

Step 4: Reduction of the Tricyclic Ketone

The final step in the synthesis of the hexahydro-s-indacene core involves the reduction of the newly formed keto group.

Reaction:

Procedure:

This reduction can be achieved using the Clemmensen reduction conditions as described in Step 2.

Quantitative Data:

| Reactant/Reagent | Molar Ratio | Typical Yield (%) |

| 1,2,3,6,7,8-Hexahydro-s-indacen-4(5H)-one | 1.0 | 85-95 |

| Amalgamated Zinc | Excess | |

| Concentrated HCl | Excess |

Step 5: Nitration of 1,2,3,5,6,7-Hexahydro-s-indacene

The introduction of the amino functionality is typically achieved via nitration of the aromatic ring, followed by reduction.

Reaction:

Procedure:

-

In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to 1,2,3,5,6,7-hexahydro-s-indacene (1.0 eq) with stirring.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at low temperature.

-

Add the nitrating mixture dropwise to the solution of the hydrocarbon, maintaining the temperature below 0 °C.

-

After the addition, stir the reaction mixture at low temperature for an additional 1-2 hours.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable solvent (e.g., ethyl acetate).

-

Wash the organic layer with water, sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.

Quantitative Data:

| Reactant/Reagent | Molar Ratio | Typical Yield (%) |

| 1,2,3,5,6,7-Hexahydro-s-indacene | 1.0 | 60-70 |

| Nitric Acid | 1.1 | |

| Sulfuric Acid | Excess |

Step 6: Reduction of the Nitro Group to an Amine

The final step is the reduction of the nitro group to the target primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Reaction:

Procedure:

-

Dissolve 4-nitro-1,2,3,5,6,7-hexahydro-s-indacene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at room temperature and atmospheric or slightly elevated pressure.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the desired hexahydro-s-indacen-4-amine.

Quantitative Data:

| Reactant/Reagent | Molar Ratio | Typical Yield (%) |

| 4-Nitro-1,2,3,5,6,7-hexahydro-s-indacene | 1.0 | >90 |

| 10% Palladium on Carbon | cat. |

Alternative Pathway: From 4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene

An alternative final step involves the conversion of the corresponding isocyanate to the amine. This is relevant as literature suggests the synthesis of 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene from indan.[1]

Caption: Conversion of the isocyanate intermediate to the final amine product.

Procedure for Hydrolysis of Isocyanate:

-

Dissolve the 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene in a suitable solvent mixture, such as aqueous ethanol.

-

Add an acid (e.g., HCl) or a base (e.g., NaOH) to the solution.

-

Heat the mixture under reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it.

-

Extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic extract to obtain the amine.

This technical guide provides a comprehensive framework for the synthesis of hexahydro-s-indacen-4-amine. Researchers and drug development professionals can utilize these detailed protocols and quantitative data as a foundation for their synthetic endeavors in the pursuit of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Use of 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine as a key building block in the synthesis of pharmacologically relevant compounds. The primary application highlighted is its role in the preparation of sulfonylurea derivatives, a class of compounds with known anti-inflammatory and potential antidiabetic properties.

Overview of Synthetic Applications

1,2,3,5,6,7-Hexahydro-s-indacen-4-amine serves as a crucial starting material for the synthesis of more complex molecules, primarily through the reactivity of its primary amine functional group. A key synthetic transformation involves its conversion to the corresponding isocyanate, 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene. This isocyanate is a versatile intermediate that readily reacts with nucleophiles, such as sulfonamides, to form stable sulfonylurea linkages. This strategy has been successfully employed in the synthesis of targeted anti-inflammatory agents.[1]

Key Synthetic Pathway: Amine to Sulfonylurea

The general synthetic pathway for the conversion of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine to a sulfonylurea derivative involves two main steps:

-

Isocyanate Formation: The primary amine is converted into an isocyanate. This can be achieved using phosgene or a safer alternative like triphosgene.

-

Sulfonylurea Formation: The resulting isocyanate is then reacted with a suitable sulfonamide to yield the final sulfonylurea product.

References

Application Notes and Protocols for the Derivatization of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine, a key scaffold for the development of potent and selective inhibitors of the NLRP3 inflammasome. The protocols outlined below are intended to serve as a guide for the synthesis and evaluation of novel analogs for drug discovery programs targeting inflammatory diseases.

Introduction to 1,2,3,5,6,7-hexahydro-s-indacen-4-amine and its Therapeutic Potential

1,2,3,5,6,7-hexahydro-s-indacen-4-amine is a tricyclic primary amine that has emerged as a critical building block in medicinal chemistry.[1][2][3] Its rigid structure provides a well-defined framework for the spatial orientation of pharmacophoric groups. The primary amino group serves as a versatile handle for a variety of chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.

The most prominent application of this scaffold to date is in the development of inhibitors of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome.[4][5] The NLRP3 inflammasome is a key component of the innate immune system that, when aberrantly activated, is implicated in a wide range of inflammatory and autoimmune diseases.[6][7] Derivatives of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine, such as the potent and selective inhibitor MCC950, have demonstrated significant therapeutic potential in preclinical models of these diseases.[5]

Derivatization Strategies for 1,2,3,5,6,7-hexahydro-s-indacen-4-amine

The primary amine of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine is amenable to a variety of derivatization strategies. The most explored of these for NLRP3 inhibition is the formation of urea and sulfonamide linkages. However, other classical amine derivatizations such as amide bond formation and reductive amination can also be employed to generate diverse chemical libraries for screening.

Urea and Sulfonylurea Formation

The formation of urea and sulfonylurea derivatives has proven to be a highly successful strategy for generating potent NLRP3 inhibitors. This is typically achieved by reacting the parent amine with an appropriate isocyanate or sulfonyl isocyanate. Alternatively, the amine can be converted to the corresponding isocyanate and then reacted with a variety of nucleophiles.

Key Intermediate: 4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene

A crucial intermediate for the synthesis of urea derivatives is 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene. This can be prepared from the parent amine using a phosgene equivalent, such as triphosgene, in the presence of a non-nucleophilic base.[8]

Amide Bond Formation

Standard amide coupling protocols can be readily applied to 1,2,3,5,6,7-hexahydro-s-indacen-4-amine. Coupling with a wide range of carboxylic acids can be achieved using common coupling reagents such as HATU, HOBt/EDC, or by converting the carboxylic acid to an acid chloride.[9][10] This strategy allows for the introduction of a diverse array of substituents to probe the SAR of the amide linkage.

Reductive Amination

Reductive amination provides a means to introduce alkyl or substituted alkyl groups at the amine position. This reaction involves the condensation of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary amine. This method expands the chemical space accessible from the parent amine.

Quantitative Data for Selected Derivatives

The following table summarizes the biological activity of selected derivatives of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine as NLRP3 inflammasome inhibitors.

| Compound ID | R Group | Assay Type | IC50 (nM) | Reference |

| MCC950 | 4-(2-hydroxypropan-2-yl)furan-2-sulfonyl | IL-1β release from human monocyte-derived macrophages | 8 | [5] |

| Analog 1 | Phenylsulfonyl | IL-1β release | 35 | [11] |

| Analog 2 | Tosyl | IL-1β release | 15 | [11] |

Experimental Protocols

Protocol 1: Synthesis of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine (Core Scaffold)

A detailed, multi-step synthesis starting from indane has been described.[12] The key steps involve a Friedel-Crafts acylation followed by an intramolecular Friedel-Crafts alkylation to form the tricyclic core. Subsequent functional group manipulations lead to the desired 4-amino-1,2,3,5,6,7-hexahydro-s-indacene.

Protocol 2: Synthesis of 4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene

Materials:

-

1,2,3,5,6,7-hexahydro-s-indacen-4-amine

-

Triphosgene

-

Triethylamine (or other non-nucleophilic base)

-

Anhydrous Dichloromethane (DCM)

-

Nitrogen or Argon atmosphere

Procedure:

-

Dissolve 1,2,3,5,6,7-hexahydro-s-indacen-4-amine in anhydrous DCM under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add a solution of triphosgene in anhydrous DCM dropwise to the cooled amine solution.

-

After the addition is complete, add triethylamine dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the isocyanate can be used in the next step without purification or can be purified by careful removal of the solvent under reduced pressure.

Protocol 3: General Procedure for the Synthesis of Sulfonylurea Derivatives (e.g., MCC950)

Materials:

-

4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene

-

Appropriate sulfonamide (e.g., 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide)

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a solution of the sulfonamide in anhydrous THF under an inert atmosphere, add sodium hydride portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired sulfonylurea.

Protocol 4: NLRP3 Inflammasome Inhibition Assay in THP-1 Cells

Cell Line: Human monocytic THP-1 cells.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

-

Lipopolysaccharide (LPS) for priming

-

Nigericin or ATP for NLRP3 activation

-

Test compounds (derivatives of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine)

-

ELISA kit for human IL-1β

-

LDH cytotoxicity assay kit

Procedure:

-

Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium. For some protocols, differentiation into macrophage-like cells is induced by treatment with PMA for 24-48 hours. Undifferentiated THP-1 cells can also be used as they constitutively express NLRP3.[7]

-

Priming (Signal 1): Seed the cells in a 96-well plate. Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test compounds for 1 hour.

-

Activation (Signal 2): Activate the NLRP3 inflammasome by adding nigericin (e.g., 5-20 µM) or ATP (e.g., 5 mM) and incubate for 1-2 hours.

-

Sample Collection: Centrifuge the plate and collect the cell culture supernatants.

-

IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Cytotoxicity Assay: Measure the release of lactate dehydrogenase (LDH) in the supernatants using an LDH cytotoxicity assay kit to assess cell death.

-

Data Analysis: Calculate the IC50 values for the inhibition of IL-1β release by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

Caption: Experimental workflow for the synthesis and biological evaluation of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine derivatives.

References

- 1. Down for maintenance [cymitquimica.com]

- 2. 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine | C12H15N | CID 11252285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Novel sEH Inhibitors for the Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hepatochem.com [hepatochem.com]

- 10. growingscience.com [growingscience.com]

- 11. Isocyanate synthesis by substitution [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine as a Versatile Building Block for Novel Anti-inflammatory Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the utilization of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine as a key building block in the synthesis of potent anti-inflammatory drugs. This document details the synthetic pathways to the amine and its subsequent derivatization into pharmacologically active compounds, with a particular focus on inhibitors of the NLRP3 inflammasome. Detailed experimental protocols for chemical synthesis and biological evaluation are provided, along with a summary of quantitative activity data to guide drug discovery efforts.

Introduction

Inflammation is a complex biological response implicated in a wide range of debilitating diseases, including autoimmune disorders, neurodegenerative diseases, and cardiometabolic conditions. The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome has emerged as a critical mediator of inflammation, making it a prime target for therapeutic intervention. The rigid, tricyclic scaffold of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine offers a unique and valuable starting point for the design of small molecule inhibitors targeting this pathway. Its distinct three-dimensional structure allows for precise orientation of substituents to interact with the target protein, leading to high-potency and selective compounds.

Synthesis of the Core Building Block: 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine

The synthesis of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine can be achieved through a multi-step sequence starting from commercially available indan. The general strategy involves a Friedel-Crafts acylation, followed by cyclization to form the tricyclic core, and subsequent functional group manipulations to introduce the amine.

Experimental Protocol: Synthesis of 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine

Step 1: Friedel-Crafts Acylation of Indan

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 eq) dropwise.

-

After stirring for 15 minutes, add a solution of indan (1.0 eq) in DCM dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Pour the reaction mixture slowly onto crushed ice and acidify with concentrated HCl.

-

Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetylated indan derivative.

Step 2: Cyclization to form the Hexahydro-s-indacene Core

-

Dissolve the crude product from Step 1 in a suitable solvent such as polyphosphoric acid or a mixture of sulfuric acid and acetic acid.

-

Heat the mixture at a temperature ranging from 80 to 120 °C for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and pour it into ice water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude tricyclic ketone.

Step 3: Oximation and Reduction to the Amine

-

To a solution of the ketone from Step 2 in ethanol, add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine).

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Dry the organic layer and concentrate to obtain the crude oxime.

-

Dissolve the crude oxime in a suitable solvent (e.g., ethanol or acetic acid) and add a reducing agent such as sodium borohydride in the presence of a nickel catalyst, or catalytic hydrogenation (H₂, Pd/C).

-

After the reaction is complete, filter the catalyst and remove the solvent.

-

Work up the reaction mixture by adding a basic aqueous solution and extracting the product with an organic solvent.

-

Purify the crude product by column chromatography on silica gel to afford 1,2,3,5,6,7-hexahydro-s-indacen-4-amine.

Application in the Synthesis of Anti-inflammatory Agents

The primary amine functionality of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine serves as a versatile handle for the introduction of various pharmacophores. A notable application is in the synthesis of sulfonylurea-containing compounds that have shown potent anti-inflammatory activity.

Synthesis of Sulfonylurea Derivatives

A general route to sulfonylurea derivatives involves the reaction of the amine with an appropriate isocyanate or by a multi-step procedure involving the formation of a carbamate followed by reaction with a sulfonamide.

General Workflow for Synthesis and Evaluation

Application Notes & Protocols: Hexahydro-s-indacen-4-amine in Proteomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydro-s-indacen-4-amine is a tricyclic aliphatic amine with the chemical formula C₁₂H₁₅N.[1][2] Currently, there is no direct published literature detailing the specific application of hexahydro-s-indacen-4-amine in proteomics research. It is commercially available as a synthetic intermediate, suggesting its utility as a building block for the synthesis of more complex molecules.[3][4]

However, the presence of a primary amine group on its rigid, three-dimensional scaffold makes hexahydro-s-indacen-4-amine a potentially valuable starting material for the development of novel chemical probes for proteomics, particularly in the area of chemical proteomics and drug discovery. The amine group serves as a versatile chemical handle for the attachment of various functional groups, such as photoreactive crosslinkers and reporter tags for target identification and validation.

This document outlines a potential, hypothetical application of hexahydro-s-indacen-4-amine as a core scaffold for creating a photo-affinity labeling (PAL) probe for identifying protein-small molecule interactions.

Proposed Application: A Scaffold for Photo-Affinity Labeling Probes

The core concept is to functionalize hexahydro-s-indacen-4-amine to create a trifunctional chemical probe. This probe would be designed to:

-

Bind to target proteins within a cell.

-

Covalently crosslink to the target protein upon photoactivation.

-

Be enriched and identified via downstream proteomic techniques.

To achieve this, the primary amine of hexahydro-s-indacen-4-amine can be modified to incorporate a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., an alkyne for click chemistry). The resulting probe could then be used in a typical chemical proteomics workflow to identify the protein targets of a bioactive molecule derived from the s-indacene scaffold.

Diagram: Functionalization of Hexahydro-s-indacen-4-amine

The following diagram illustrates the proposed synthetic modification of hexahydro-s-indacen-4-amine to create a photo-affinity probe.

References

Application Notes & Protocols: Amide Coupling with 1,2,3,5,6,7-hexahydro-s-indacen-4-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Amide bond formation is a cornerstone of organic and medicinal chemistry, essential for synthesizing peptides, pharmaceuticals, and other functional materials.[1][2] The reaction typically involves the coupling of a carboxylic acid and an amine, a process that requires the activation of the carboxylic acid to overcome the competing acid-base reaction.[1][3] This document provides detailed protocols for the amide coupling of various carboxylic acids with 1,2,3,5,6,7-hexahydro-s-indacen-4-amine (CAS 63089-56-5), a primary amine with a rigid, somewhat sterically hindered tricyclic core.[4][5][6][7] The protocols outlined below are designed to provide robust and reproducible methods for researchers working with this and structurally similar amines.

General Considerations for Amide Coupling

The success of an amide coupling reaction depends on several factors, including the choice of coupling reagent, solvent, base, and reaction temperature. Given the structure of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine, steric hindrance and potential electronic effects may influence reactivity. Therefore, selecting an appropriate activation method is critical.

Coupling Reagents: A wide array of coupling reagents is available, broadly categorized into carbodiimides, onium salts (aminium/uronium and phosphonium), and reagents for forming acyl halides.[1][3][8]

-

Carbodiimides (e.g., EDC, DCC, DIC) are widely used dehydrating agents that activate carboxylic acids to form a reactive O-acylisourea intermediate.[3][9] Water-soluble EDC is often preferred for its ease of removal during workup.[10] To improve yields and suppress side reactions, especially racemization of chiral acids, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are commonly included.[3]

-

Onium Salts (e.g., HATU, HBTU, PyAOP) are highly efficient coupling reagents that generate activated esters.[8][10] HATU, in particular, is known for its high reactivity and is often effective for coupling challenging substrates.[2]

-

Acyl Fluorides , formed in situ from the carboxylic acid, have proven effective for coupling sterically hindered substrates and electron-deficient amines where standard methods may fail.[11][12]

Solvents and Bases: Aprotic solvents such as Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN) are commonly used.[3][13] A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the acid formed during the reaction and to maintain an optimal pH.[2][10]

The general workflow for an amide coupling experiment is depicted below.

Detailed Experimental Protocols

Three distinct protocols are provided below, employing different classes of coupling reagents to accommodate a range of carboxylic acids and laboratory preferences.

Protocol 1: EDC/HOBt Mediated Coupling

This is a classic and cost-effective method suitable for a wide variety of substrates.

Table 1: Reagents for EDC/HOBt Coupling Protocol

| Reagent | M.W. ( g/mol ) | Equivalents | Molarity (if applicable) |

| 1,2,3,5,6,7-hexahydro-s-indacen-4-amine | 173.25 | 1.0 | - |

| Carboxylic Acid | - | 1.1 | - |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 191.70 | 1.2 | - |

| HOBt (1-Hydroxybenzotriazole) | 135.13 | 1.2 | - |

| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 2.5 | - |

| Anhydrous DMF | - | - | 0.1 - 0.5 M |

Methodology:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq), 1,2,3,5,6,7-hexahydro-s-indacen-4-amine (1.0 eq), and HOBt (1.2 eq).

-

Dissolve the solids in anhydrous DMF.

-

Add DIPEA (2.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

Add EDC (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate or DCM).

-

Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.